molecular formula C18H26N2O4S B5311789 {1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone

{1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B5311789
M. Wt: 366.5 g/mol
InChI Key: WQPCKCRNODNVJR-UHFFFAOYSA-N
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Description

{1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and an ethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Amino Acids: Building blocks of proteins with similar structural features.

    3-Bromo-5-fluoropyridine-2-carboxylic acid: A compound with similar functional groups.

Uniqueness

{1-[(4-Ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-2-24-16-7-9-17(10-8-16)25(22,23)20-13-5-6-15(14-20)18(21)19-11-3-4-12-19/h7-10,15H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPCKCRNODNVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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